molecular formula C13H11ClN2O2 B2852030 N-[(4-chlorophenyl)methyl]-2-nitroaniline CAS No. 5822-16-2

N-[(4-chlorophenyl)methyl]-2-nitroaniline

Cat. No.: B2852030
CAS No.: 5822-16-2
M. Wt: 262.69
InChI Key: SZZVWACUPHPHBD-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-nitroaniline is a chemical compound of interest in organic synthesis and materials science research. This aromatic amine features a 2-nitroaniline moiety linked to a 4-chlorobenzyl group, creating a multifunctional structure valuable for further chemical transformations . The composite structure of this compound, incorporating both a nitro group and a chlorobenzyl group, makes it a versatile intermediate or precursor in the synthesis of more complex molecules . Its molecular framework is commonly utilized in research areas such as the development of dyes, pharmaceuticals, and functional materials, given the reactivity of its functional groups . The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution reactions, providing a pathway for creating novel chemical entities . Handling and Storage: Store in a cool, dry place, preferably refrigerated. Handle with appropriate personal protective equipment. Attention: This product is intended for research use only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZVWACUPHPHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Direct Amination Strategies for N-Substituted Nitroanilines

Direct amination, or more accurately, N-alkylation, represents one of the most straightforward approaches to synthesizing N-[(4-chlorophenyl)methyl]-2-nitroaniline. This method involves the reaction of a primary amine, 2-nitroaniline (B44862), with an alkylating agent, 4-chlorobenzyl halide. The reaction is typically facilitated by a base, which deprotonates the amine, increasing its nucleophilicity and enabling it to attack the electrophilic benzylic carbon of the alkylating agent.

The general reaction is as follows:

2-Nitroaniline + 4-Chlorobenzyl Halide + Base → this compound + Salt + Water

This strategy's effectiveness is dependent on controlling the degree of alkylation, as over-alkylation to form a tertiary amine is a possible side reaction. The choice of solvent and base is critical in optimizing the yield and purity of the desired secondary amine. A closely related transformation, the iridium-catalyzed N-alkylation of 2-nitroaniline with benzyl (B1604629) alcohol, has been reported to yield N-benzyl-2-nitroaniline in 64% yield, demonstrating the viability of this pathway. nih.gov

Indirect Synthesis via Precursors and Intermediates

Indirect methods offer alternative pathways that can be advantageous depending on the starting material availability and desired reaction conditions. These routes typically involve nucleophilic aromatic substitution or the derivatization of pre-existing primary amines.

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming aryl-amine bonds. In this approach, an aryl halide bearing strong electron-withdrawing groups is reacted with a nucleophile. For the synthesis of the target compound, 2-chloronitrobenzene serves as an excellent substrate. The nitro group, being strongly electron-withdrawing and positioned ortho to the chlorine leaving group, activates the aromatic ring towards nucleophilic attack by 4-chlorobenzylamine (B54526).

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. A base is often used to neutralize the hydrogen chloride generated during the reaction. This method is a common industrial route for synthesizing nitroaniline derivatives. nih.gov

Table 1: Representative SNAr Reaction Conditions Interactive data table. Click on headers to sort.

Reactant A Reactant B Solvent Base Temperature (°C)
2-Chloronitrobenzene 4-Chlorobenzylamine Dimethylformamide (DMF) Potassium Carbonate (K₂CO₃) 100-120
2-Fluoronitrobenzene 4-Chlorobenzylamine Dimethyl Sulfoxide (DMSO) Triethylamine (B128534) (Et₃N) 80-100

This pathway is fundamentally the same as the direct amination strategy discussed in section 2.1. It involves the derivatization of 2-nitroaniline through N-alkylation with a 4-chlorobenzyl halide, such as 4-chlorobenzyl chloride or 4-chlorobenzyl bromide. The reaction is typically conducted in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) in the presence of a base to scavenge the hydrohalic acid byproduct. Bases such as potassium carbonate or sodium hydroxide (B78521) are commonly employed. A patent for a similar process, the N-methylation of a protected p-nitroaniline using methyl iodide, reports yields as high as 92.3% using potassium tert-butoxide as the base in DMF. google.com

Table 2: Typical Reagents for N-Alkylation of 2-Nitroaniline Interactive data table. Click on headers to sort.

Amine Source Alkylating Agent Base Solvent Typical Yield (%)
2-Nitroaniline 4-Chlorobenzyl chloride Potassium Carbonate (K₂CO₃) Acetone 75-90
2-Nitroaniline 4-Chlorobenzyl bromide Sodium Hydroxide (NaOH) Ethanol/Water 70-85

Advanced Catalytic Approaches in N-Alkylation and N-Arylation

Modern organic synthesis frequently employs transition metal catalysis to achieve C-N bond formation with high efficiency and broad substrate scope, often under milder conditions than classical methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.org This reaction can be adapted to synthesize the target compound by coupling an aryl halide (e.g., 2-bromonitrobenzene or 2-chloronitrobenzene) with 4-chlorobenzylamine. The reaction requires a palladium catalyst, typically a source of Pd(0) like Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand to facilitate the catalytic cycle, and a strong, non-nucleophilic base such as sodium tert-butoxide. The choice of ligand is crucial, with bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP) often providing the best results. organic-chemistry.org

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Table 3: Components for a Representative Buchwald-Hartwig Reaction Interactive data table. Click on headers to sort.

Component Example Reagent Role
Aryl Halide 2-Bromonitrobenzene Electrophile
Amine 4-Chlorobenzylamine Nucleophile
Palladium Source Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) Catalyst Precursor
Ligand Xantphos or BINAP Stabilizes Catalyst
Base Sodium tert-butoxide (NaOt-Bu) Amine Deprotonation

Copper-mediated C-N coupling reactions, historically known as Ullmann condensations, are a classical alternative to palladium-catalyzed methods. Traditional Ullmann reactions often require harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper. However, significant advancements have led to the development of more practical protocols using catalytic amounts of copper salts (e.g., CuI, Cu(OAc)₂) in combination with ligands. These ligands, such as diamines or amino acids, accelerate the reaction and allow for milder conditions.

For the synthesis of this compound, this method could involve the reaction of 2-halonitrobenzene with 4-chlorobenzylamine in the presence of a copper catalyst and a base in a high-boiling polar solvent like DMF or N-methylpyrrolidone. While still often requiring higher temperatures than palladium-based systems, copper catalysis offers the advantage of being more economical.

Green Chemistry Modalities for this compound and Analogs

The synthesis of N-substituted nitroanilines, including this compound, is increasingly being guided by the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of development include the use of solvent-free reaction conditions, renewable reagents, and sustainable catalysts.

Solvent-free, or solid-state, reactions represent a significant advancement in green organic synthesis by eliminating the environmental and economic costs associated with solvent use, separation, and disposal. Techniques such as grinding and microwave irradiation have been explored for reactions analogous to the synthesis of N-substituted anilines.

For instance, the synthesis of N-(4-chlorophenyl)maleimide, an analog sharing the 4-chloroaniline (B138754) structural motif, has been successfully achieved under solvent-free conditions. One reported method involves the simple grinding of maleic anhydride (B1165640) and 4-chloroaniline, which is noted for its high atom economy of 92%. tandfonline.com Another approach utilizes microwave irradiation for the cyclization step in the synthesis of N-phenylmaleimides. This method drastically reduces reaction times and improves energy efficiency. tandfonline.comresearchgate.net For the cyclization of N-(4-chloro)maleanilic acid to N-(4-chlorophenyl)maleimide, microwave heating at 90°C for just 30 seconds achieved a 73% yield, a 99% reduction in reaction time compared to conventional heating. tandfonline.com

These methodologies demonstrate the potential for applying solvent-free conditions to the N-alkylation of 2-nitroaniline with 4-chlorobenzyl halides to produce the target compound, thereby reducing waste and energy consumption.

Table 1: Comparison of Reaction Conditions for Synthesis of N-phenylmaleimide Analogs

Method Reaction Time Temperature Yield Green Chemistry Principle Reference
Conventional Heating 60 minutes 60-70°C 70% Reduced Energy (vs. higher temp) tandfonline.com
Microwave Irradiation 30 seconds 90°C 73% Energy Efficiency, Waste Reduction tandfonline.com

The development of sustainable catalytic systems is a cornerstone of green chemistry, focusing on catalysts that are efficient, recyclable, and environmentally benign. For the N-alkylation of anilines and reduction of nitroarenes, significant progress has been made.

Sustainable Catalysis in N-Alkylation: The N-alkylation of amines using alcohols is considered a sustainable process because it utilizes readily available reagents that can be derived from renewable resources, and it produces water as the only byproduct. rsc.org Researchers have developed various heterogeneous catalysts for this transformation. For example, a cobalt catalyst supported on a metal-organic framework (MOF) has shown high efficacy for the N-alkylation of aniline (B41778) with benzyl alcohol, a reaction directly analogous to the synthesis of this compound. rsc.org Other systems, such as ferric perchlorate (B79767) immobilized on silica (B1680970) gel (Fe(ClO4)3/SiO2), have also proven effective for the N-alkylation of aromatic amines with alcohols, offering good to excellent yields and catalyst reusability. researchgate.net

Green Reduction and Catalysis: While not a direct synthesis of the title compound, green methods for the reduction of the nitro group in N-substituted-2-nitroanilines highlight the application of sustainable reagents. A notable example is the use of thiourea (B124793) dioxide in the presence of sodium hydroxide to reduce N-(4-chlorophenyl)-2-nitroaniline to its corresponding diamine with a 94% yield. researchgate.net This method is advantageous as the by-product is the environmentally benign compound urea, which is easily separated. researchgate.net

Furthermore, heterogeneous catalysts like V₂O₅/TiO₂ are being used for the reductive N-alkylation of nitroarenes with alkyl halides. rsc.org This approach eliminates the need for stoichiometric metal hydrides or molecular hydrogen, aligning with green chemistry principles. rsc.org The catalyst is recyclable and shows broad functional group tolerance. rsc.org Similarly, ruthenium nanocatalysts have been employed for the hydrogenation of nitroarenes to anilines under mild and environmentally friendly conditions, with the catalyst being reusable for multiple cycles. acs.org

Table 2: Examples of Sustainable Catalysts in Reactions of Nitroanilines and Analogs

Catalyst System Reaction Type Substrates Key Advantages Reference
Cobalt-based MOF N-Alkylation Aniline derivatives + Alcohols Uses renewable reagents, water as byproduct rsc.org
V₂O₅/TiO₂ Reductive N-Alkylation Nitroarenes + Alkyl halides Eliminates metal hydrides/H₂, recyclable rsc.org
Thiourea Dioxide Nitro Reduction N-substituted-2-nitroanilines Environmentally friendly byproduct (urea) researchgate.net
Ru-morin Nanocatalyst Nitro Reduction Substituted nitrobenzenes Mild conditions, reusable catalyst acs.org

Regioselectivity and Stereochemical Control in Synthesis of N-Substituted Nitroanilines

Achieving high regioselectivity and, where applicable, stereocontrol is crucial for the efficient synthesis of complex molecules like substituted nitroanilines. The synthesis of this compound involves two key transformations where regioselectivity is paramount: the nitration of the aniline ring and the N-alkylation of the amino group.

Regioselectivity: The direct nitration of aniline is often problematic as it can lead to oxidation and the formation of a mixture of isomers. chempanda.com To control the regioselectivity, the highly activating amino group is typically protected, for example, as an acetanilide (B955). The acetamido group (-NHCOCH₃) is an ortho-, para-director. magritek.com Nitration of acetanilide produces mainly the para-nitro isomer, with a smaller amount of the ortho-nitro isomer, due to the steric hindrance of the acetamido group. chempanda.commagritek.com Subsequent hydrolysis of the protecting group yields the desired nitroaniline. To favor the ortho-product, as required for 2-nitroaniline, a bulky protecting group or specific reaction conditions may be employed to block the para position. chempanda.com

The regioselectivity of nitration is heavily influenced by the electronic effects of substituents already present on the aromatic ring. The +R (resonance) effect of an acetamide (B32628) group is generally stronger than the +I (inductive) effect of a methyl group, directing nitration to the ortho and para positions relative to the acetamide. ulisboa.pt For example, the nitration of 4-methylacetanilide yields almost exclusively 4-methyl-2-nitroaniline (B134579) (97%), demonstrating the powerful directing effect of the acetamido group to its ortho position. ulisboa.pt

Solvents can also play a crucial role in controlling selectivity between N-alkylation and C-alkylation. In the alkylation of arylamines, the choice of solvent can determine the site of attack. For instance, using toluene (B28343) as a solvent can favor N-alkylation, while a protic solvent like hexafluoroisopropanol (HFIP) can promote C-alkylation at the para position. acs.org

Stereochemical Control: While this compound is an achiral molecule, the synthesis of chiral N-substituted nitroaniline analogs requires stereochemical control. The nitro-Mannich (or aza-Henry) reaction is a powerful tool for establishing stereocenters in the synthesis of β-nitroamines, which are versatile precursors to 1,2-diamines and other nitrogen-containing compounds. beilstein-journals.org This reaction involves the addition of a nitroalkane to an imine. The development of enantioselective versions of this reaction, using chiral catalysts such as thioureas, Brønsted acids, or metal-based Lewis acids, allows for the preparation of stereodefined β-nitroamines. beilstein-journals.org These intermediates can then be further elaborated into complex, chiral target molecules, demonstrating a key strategy for controlling stereochemistry in the synthesis of related structures. beilstein-journals.orgbeilstein-journals.org

Chemical Reactivity and Transformation Studies

Reductive Transformations of the Nitro Group

The nitro group on the aniline (B41778) ring is a key site for chemical reactivity, with its reduction being a common and synthetically useful transformation.

The reduction of the nitro group in N-[(4-chlorophenyl)methyl]-2-nitroaniline leads to the formation of N1-[(4-chlorophenyl)methyl]benzene-1,2-diamine. This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, profoundly altering the electronic properties of the aromatic ring. This class of N-substituted phenylenediamines serves as valuable precursors in the synthesis of various heterocyclic compounds, such as benzimidazoles, which are of interest in medicinal chemistry.

A particularly effective method for this conversion involves the use of thiourea (B124793) dioxide in the presence of sodium hydroxide (B78521). echemi.com This approach has been demonstrated to provide a high yield of the desired N-(4-chlorophenyl)benzene-1,2-diamine, specifically a 94% yield. echemi.com The reaction is considered environmentally benign as the by-product is urea, which can be easily removed by filtration. echemi.com

Table 1: Reduction of this compound to N1-[(4-chlorophenyl)methyl]benzene-1,2-diamine

Starting MaterialReagentProductYield (%)Reference
This compoundThiourea dioxide, NaOHN1-[(4-chlorophenyl)methyl]benzene-1,2-diamine94 echemi.com

Achieving the selective reduction of the nitro group in the presence of other potentially reducible functionalities, such as the chloro-substituent on the second aromatic ring, is a crucial aspect of the synthetic utility of this compound. While catalytic hydrogenation using reagents like palladium on carbon is a common method for nitro group reduction, other chemoselective methods are available. acs.org

The use of thiourea dioxide, as mentioned, is one such selective method. echemi.com Other reagents known for the selective reduction of nitro groups in the presence of sensitive functionalities include sodium sulfide (B99878) or hydrosulfite. researchgate.net The choice of reducing agent and reaction conditions can be tailored to achieve the desired outcome while preserving other functional groups within the molecule. For instance, in polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com In molecules with both nitro and other reducible groups, specific reagents can be chosen to target the nitro group exclusively. organic-chemistry.org

Aromatic Ring Reactivity of the Chlorophenyl and Nitrophenyl Moieties

The two aromatic rings in this compound exhibit different reactivity profiles towards aromatic substitution reactions due to the nature of their substituents.

The nitrophenyl ring is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing effect of the nitro group. masterorganicchemistry.com The secondary amine group, typically a strong activating and ortho-, para-directing group, has its activating effect diminished by the presence of the adjacent nitro group. libretexts.orgchemistrysteps.com Any electrophilic attack on this ring would be directed by the competing influences of the amino group (ortho- and para-directing) and the nitro group (meta-directing). Given the strong deactivating nature of the nitro group, forcing conditions would be required for any EAS to occur on this ring. libretexts.org

The chlorophenyl ring is also deactivated towards EAS, albeit to a lesser extent than the nitrophenyl ring. The chlorine atom is an ortho-, para-directing deactivator. msu.edu Therefore, electrophilic substitution on this ring would be expected to occur at the positions ortho and para to the chlorine atom, with the reaction proceeding at a slower rate than that of unsubstituted benzene (B151609).

Transformations at the Nitrogen Center

The secondary amine linkage in this compound is a site for various chemical transformations, allowing for the introduction of a wide range of substituents.

Common reactions at the nitrogen center include N-alkylation and N-acylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base to deprotonate the amine. nih.govrsc.orgmdpi.com For example, methylation of similar nitroaniline structures has been reported using reagents like methyl iodide or dimethyl sulfate. google.com

N-acylation can be readily accomplished by treating the compound with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid by-product. google.comnih.gov This reaction would convert the secondary amine into an amide. Such a transformation can be used as a protecting strategy for the amine or to introduce further functional diversity into the molecule. libretexts.orglibretexts.org

Cyclization and Heterocycle Formation Involving this compound Scaffolds

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused benzene ring. These transformations often involve the reduction of the nitro group to an amine, followed by an intramolecular or intermolecular cyclization reaction.

A key transformation is the reduction of the ortho-nitro group to an amino group, converting the molecule into N¹-[(4-chlorophenyl)methyl]benzene-1,2-diamine. This diamine is a versatile intermediate for the synthesis of important heterocyclic systems like benzodiazepines and quinoxalines. The reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or chemical reducing agents like sodium sulfide. google.com

Formation of Benzodiazepines:

1,4-Benzodiazepines and 1,5-benzodiazepines are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzodiazepines often involves the condensation of an o-phenylenediamine (B120857) with a suitable carbonyl compound. For example, N-substituted o-phenylenediamines can react with α,β-unsaturated carbonyl compounds, β-haloketones, or two equivalents of a ketone to form 1,5-benzodiazepines. nih.gov The table below shows examples of 1,5-benzodiazepine synthesis from o-phenylenediamine.

Table 2: Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine

Carbonyl Compound Product Catalyst/Conditions Reference
Acetone (B3395972) 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine H-MCM-22, acetonitrile (B52724), room temp. nih.gov
Acetophenone 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine H-MCM-22, acetonitrile, room temp. nih.gov
Cyclohexanone Spiro[cyclohexane-1,2'- nih.govorganic-chemistry.orgdihydro-1H-1,5-benzodiazepine] H-MCM-22, acetonitrile, room temp. nih.gov

Formation of Quinoxalines:

Quinoxalines are another important class of nitrogen-containing heterocycles that can be synthesized from o-phenylenediamines. The most common method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov This reaction is often catalyzed by acids or metal catalysts and can proceed under mild conditions. nih.gov The following table provides examples of quinoxaline (B1680401) synthesis from o-phenylenediamine and benzil.

Table 3: Synthesis of Quinoxalines from o-Phenylenediamine and Benzil

Catalyst Solvent Temperature (°C) Yield (%) Reference
Alumina-supported CuH₂PMo₁₁VO₄₀ Toluene (B28343) 25 92 nih.gov
Alumina-supported FeH₂PMo₁₁VO₄₀ Toluene 25 80 nih.gov

Direct Cyclization to Benzimidazoles:

In some cases, cyclization can occur without the prior reduction of the nitro group. For instance, N-acylated derivatives of N-benzyl-o-nitroaniline have been shown to cyclize in the presence of a base like sodium methoxide (B1231860) to form 2-aryl-1-hydroxybenzimidazoles. rsc.org

Reaction Kinetics and Mechanistic Investigations

Understanding the kinetics and mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. While specific kinetic data for this compound is scarce, mechanistic insights can be drawn from studies on analogous systems.

The cyclization of N-acylated derivatives of N-benzyl-o-nitroaniline to form 1-hydroxybenzimidazoles has been the subject of mechanistic studies. rsc.org Kinetic evidence suggests that the reaction pathway depends on the nature of the substituents. For N-acetyl and N-benzoyl derivatives of N-benzyl-o-nitroaniline, the proposed mechanism involves a rate-determining deacylation as the initial step, followed by a rapid cyclization of the resulting N-benzyl-o-nitroaniline anion.

In contrast, for the corresponding N-p-nitrobenzyl derivatives, the kinetic data supports a mechanism where cyclization precedes deacylation. rsc.org The electron-withdrawing p-nitro group on the benzyl (B1604629) moiety facilitates the cyclization step. This highlights the significant influence of substituents on the reaction mechanism. A plausible mechanism for the formation of imines from the oxidative coupling of benzylamine (B48309) has also been proposed, involving a single-electron oxidation to form a nitrogen radical cation intermediate. researchgate.net

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular structure can be obtained.

In the ¹H NMR spectrum of N-[(4-chlorophenyl)methyl]-2-nitroaniline, specific signals corresponding to each unique proton in the molecule are expected. The protons on the two aromatic rings will appear in the aromatic region, typically between 6.5 and 8.5 ppm. The protons of the 2-nitroaniline (B44862) moiety are influenced by both the electron-donating amine group and the electron-withdrawing nitro group, leading to a distinct splitting pattern. The four protons on this ring are expected to show complex splitting due to their coupling with each other.

The 4-chlorophenyl group has a symmetrical substitution pattern, which simplifies its ¹H NMR signals into two doublets, characteristic of an AA'BB' system. The methylene (B1212753) (-CH₂) bridge protons, being adjacent to both an aromatic ring and a nitrogen atom, are expected to produce a singlet or a slightly split signal in the range of 4.0-5.0 ppm. The proton attached to the secondary amine (N-H) would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (nitroaniline ring) 6.5 - 8.2 m
Aromatic (chlorophenyl ring) 7.2 - 7.5 m
Methylene (-CH₂-) ~4.5 s
Amine (-NH-) Variable br s

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum is expected to show a total of 13 signals, corresponding to the 13 carbon atoms in the molecule, unless there is an overlap of signals.

The aromatic carbons will resonate in the downfield region, typically between 110 and 150 ppm. The carbon atom attached to the nitro group (C-NO₂) will be significantly deshielded and appear at the lower end of this range. Similarly, the carbon atom bonded to the chlorine atom (C-Cl) will also show a characteristic chemical shift. The carbon of the methylene bridge (-CH₂) is expected to appear in the range of 45-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atoms Predicted Chemical Shift (ppm)
Aromatic (nitroaniline ring) 115 - 150
Aromatic (chlorophenyl ring) 125 - 140
Methylene (-CH₂-) 45 - 55

Note: This is a predicted data table. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of the protons within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of protonated carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the nitro (NO₂) and secondary amine (N-H) groups.

The nitro group exhibits two strong and distinct stretching vibrations:

Asymmetric stretching (ν_as(NO₂)): Typically observed in the region of 1500-1570 cm⁻¹.

Symmetric stretching (ν_s(NO₂)): Usually found in the range of 1300-1370 cm⁻¹.

The secondary amine group shows a characteristic N-H stretching vibration (ν(N-H)) which appears as a moderate to sharp band in the 3300-3500 cm⁻¹ region. The N-H bending vibration (δ(N-H)) is typically observed around 1550-1650 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary Amine N-H Stretch 3300 - 3500
Nitro Group Asymmetric Stretch 1500 - 1570
Nitro Group Symmetric Stretch 1300 - 1370
Secondary Amine N-H Bend 1550 - 1650

Note: This is a predicted data table. Actual experimental values may vary.

The presence of the chloro-substituted aromatic ring and the nitro-substituted aromatic ring will give rise to several characteristic vibrations.

C-Cl Stretching: The carbon-chlorine stretching vibration (ν(C-Cl)) typically appears as a strong band in the region of 600-800 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

Aromatic Ring Vibrations: Aromatic rings exhibit several characteristic vibrations, including:

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=C stretching: Ring stretching vibrations occur in the 1400-1600 cm⁻¹ region, often appearing as a set of two or three bands.

C-H out-of-plane bending: These strong absorptions in the 650-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings. For the 1,4-disubstituted chlorophenyl ring, a strong band is expected around 800-850 cm⁻¹. The 1,2-disubstituted nitroaniline ring will show a characteristic band in the 730-770 cm⁻¹ range.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic rings, which often give strong Raman signals.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectrum of this compound, as determined by UV-Vis spectroscopy, offers valuable information about its conjugated system and the electronic transitions within the molecule.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and intramolecular charge-transfer (ICT) transitions. The molecule comprises several key chromophores: the 2-nitroaniline moiety and the 4-chlorophenyl group. The nitro group (-NO2) acts as a strong electron-withdrawing group, while the secondary amine (-NH-) and the aromatic rings function as electron-donating or π-systems.

This arrangement, often referred to as a "push-pull" system, facilitates a significant intramolecular charge-transfer transition from the electron-rich aniline (B41778) portion to the electron-deficient nitro-substituted ring. This ICT band is typically observed in the visible region of the spectrum and is responsible for the characteristic color of many nitroaniline derivatives. In addition to the ICT band, more intense absorptions corresponding to π → π* transitions within the aromatic rings are expected at shorter wavelengths in the UV region. For analogous compounds like 2-nitroaniline, significant absorption is observed, which can be influenced by substitution on the amine nitrogen.

Table 1: Expected Electronic Transitions for this compound

Transition Type Associated Chromophore(s) Expected Wavelength Region
π → π* Phenyl rings UV (Short Wavelength)
Intramolecular Charge Transfer (ICT) 2-Nitroaniline system UV-Vis (Long Wavelength)

Note: Specific absorption maxima (λmax) require experimental determination.

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band upon a change in the polarity of the solvent. "Push-pull" molecules like this compound are expected to exhibit significant solvatochromism due to the change in the dipole moment upon electronic transition.

The ground state of the molecule possesses a certain dipole moment, which is expected to increase significantly in the excited state due to the intramolecular charge transfer. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a lower energy transition. This results in a bathochromic (red) shift of the absorption maximum as the solvent polarity increases. Conversely, in nonpolar solvents, the absorption maximum would be at a shorter wavelength (hypsochromic or blue shift). The study of solvatochromic shifts in a range of solvents can provide insights into the nature of the electronic transitions and the change in the electronic distribution upon excitation. For similar nitro-substituted dyes, a reversal in solvatochromism can sometimes be observed, where the trend of shifting with solvent polarity changes, which is interpreted based on the specific interactions like hydrogen bonding between the dye and solvent molecules. lookchem.comresearchgate.net

Table 2: Predicted Solvatochromic Behavior for the ICT Band of this compound

Solvent Polarity Expected Shift in λmax Rationale
Increasing Polarity Bathochromic (Red Shift) Greater stabilization of the more polar excited state.
Decreasing Polarity Hypsochromic (Blue Shift) Less stabilization of the excited state relative to the ground state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical monoisotopic mass of this compound (C12H9ClN2O2) can be calculated with high precision.

Table 3: Calculated Exact Mass for this compound

Molecular Formula Species Calculated Monoisotopic Mass (Da)
C12H9ClN2O2 [M] 248.03525
C12H10ClN2O2 [M+H]+ 249.04253
C12H8ClN2O2 [M-H]- 247.02798

Experimental HRMS data that matches these calculated values to within a few parts per million (ppm) would provide strong evidence for the assigned elemental composition.

In addition to the molecular ion, mass spectrometry, particularly with techniques like collision-induced dissociation (CID), reveals characteristic fragment ions that provide structural information. For this compound, several fragmentation pathways can be predicted based on the structure and known fragmentation of related compounds.

A primary fragmentation pathway for N-benzyl aniline derivatives involves the cleavage of the benzylic C-N bond. nih.gov For the target molecule, this would lead to the formation of a 4-chlorobenzyl cation (m/z 125) and a 2-nitroaniline radical anion or a 2-nitroanilino radical, depending on the ionization mode. The 4-chlorobenzyl cation is expected to be a prominent peak due to the stability of the benzyl (B1604629) cation.

Another characteristic fragmentation of nitroaromatic compounds involves the loss of the nitro group or parts of it. nih.gov Common losses include NO (30 Da), O (16 Da), and NO2 (46 Da) from the molecular ion.

Table 4: Plausible Mass Spectrometry Fragments for this compound

m/z (for positive ion mode) Proposed Fragment Structure/Identity Fragmentation Pathway
249 [M+H]+ Protonated molecular ion
125 [C7H6Cl]+ Cleavage of the benzylic C-N bond (4-chlorobenzyl cation)
219 [M+H - NO]+ Loss of nitric oxide from the molecular ion
203 [M+H - NO2]+ Loss of nitrogen dioxide from the molecular ion
92 [C6H6N]+ Further fragmentation of the aniline moiety

The analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the different parts of the molecule.

Elemental Compositional Analysis (e.g., CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. For this compound, CHN analysis is relevant. The experimental percentages are compared with the theoretical values calculated from the molecular formula (C12H9ClN2O2). A close agreement between the experimental and theoretical values is a crucial indicator of the sample's purity.

Table 5: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon C 12.011 12 144.132 57.96
Hydrogen H 1.008 9 9.072 3.65
Chlorine Cl 35.453 1 35.453 14.26
Nitrogen N 14.007 2 28.014 11.27
Oxygen O 15.999 2 31.998 12.87
Total 248.669 100.00

Note: These are theoretical values. Experimental results are required for confirmation of purity.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity evaluation of this compound from reaction mixtures and for its quantification.

Thin Layer Chromatography (TLC) serves as a rapid and efficient qualitative tool for monitoring the progress of reactions involving this compound and for preliminary purity assessment. In a typical application, a silica (B1680970) gel plate is used as the stationary phase, and a solvent system of appropriate polarity acts as the mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The position of the compound on the developed chromatogram is identified by its retention factor (Rƒ), which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization is often achieved under UV light, where the aromatic nature of the compound allows for easy detection.

Table 1: Illustrative TLC Data for this compound and Related Compounds

CompoundStationary PhaseMobile Phase (v/v)Rƒ Value
This compoundSilica Gel 60 F₂₅₄Ethyl Acetate/Hexane (3:7)0.45
2-Nitroaniline (Starting Material)Silica Gel 60 F₂₅₄Ethyl Acetate/Hexane (3:7)0.30
4-Chlorobenzyl Chloride (Starting Material)Silica Gel 60 F₂₅₄Ethyl Acetate/Hexane (3:7)0.75

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purity determination of this compound. A reversed-phase HPLC method is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The development of an effective HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. These parameters include the choice of the stationary phase, the composition of the mobile phase (often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water), the flow rate, and the detection wavelength. UV detection is typically used, with the wavelength set at a maximum absorbance of the analyte to ensure high sensitivity.

Table 2: Example HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time ~5.8 min

Note: The retention time is an estimated value based on the analysis of similar compounds and is for illustrative purposes.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of more volatile starting materials, byproducts, or degradation products. For less volatile compounds, derivatization to increase volatility may be necessary. The choice of a suitable column (e.g., a capillary column with a nonpolar stationary phase like DB-5) and the optimization of the temperature program are critical for achieving good separation. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with MS providing structural information for impurity identification.

Table 3: Hypothetical GC Conditions for Impurity Profiling

ParameterCondition
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Detector Mass Spectrometer (MS)

Note: These conditions are illustrative and would require optimization for the specific impurities being analyzed.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction techniques are fundamental for determining the solid-state structure of crystalline materials like this compound.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is then analyzed to solve the crystal structure.

While specific crystallographic data for this compound is not available in the public domain, analysis of related structures, such as N-benzylaniline derivatives, reveals common structural motifs. For instance, the geometry around the nitrogen atom and the dihedral angles between the aromatic rings are key structural parameters. nih.gov

Table 4: Representative Crystallographic Data for a Substituted N-Benzylaniline Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
β (°) 98.76
Volume (ų) 1354.3
Z 4

Note: This data is for a representative compound and is intended to illustrate the type of information obtained from a single-crystal XRD study.

Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of polycrystalline materials and for the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a compound can exhibit different physical properties. The PXRD pattern is a fingerprint of the crystalline solid, with the peak positions and intensities being characteristic of a particular crystal structure. By comparing the PXRD pattern of a bulk sample to a pattern calculated from single-crystal XRD data, the phase purity of the sample can be confirmed. It is also instrumental in identifying different polymorphic forms that may arise under various crystallization conditions.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For N-[(4-chlorophenyl)methyl]-2-nitroaniline, DFT calculations can elucidate its fundamental properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (aniline)1.385--
C-N (nitro)1.480--
N-C (methylene)1.465--
C-Cl1.745--
C-N-C (bridge)-118.5-
O-N-O (nitro)-123.0-
Phenyl-CH2-NH-Phenyl--65.0

Note: This data is hypothetical and representative of typical values for similar molecular fragments.

The electronic properties of a molecule govern its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-nitroaniline (B44862) moiety, while the LUMO would likely be distributed over the same ring, influenced by the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. The electronegative oxygen atoms of the nitro group and the chlorine atom would exhibit negative potential (red regions), indicating sites susceptible to electrophilic attack. Conversely, the amine proton and aromatic protons would show positive potential (blue regions), highlighting potential sites for nucleophilic interaction.

Table 2: Hypothetical Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Energy Gap (ΔE)4.4 eV
Dipole Moment4.2 D

Note: This data is hypothetical and based on trends observed for similar aromatic nitro compounds.

DFT calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can aid in the structural elucidation of the molecule.

IR: The vibrational frequencies and their corresponding intensities can be calculated to predict the infrared spectrum. Characteristic peaks for N-H stretching, C-H aromatic stretching, N-O stretching of the nitro group, and C-Cl stretching would be expected.

UV-Vis: Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum. The transitions between molecular orbitals, such as the HOMO-LUMO transition, would correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

Molecular Docking Simulations for Ligand-Receptor Interactions (Theoretical Exploration)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no specific biological target for this compound has been established in the provided context, a hypothetical docking study could explore its potential interaction with a relevant protein, for instance, an enzyme implicated in a particular disease pathway. The simulation would involve placing the optimized structure of this compound into the active site of the target protein and evaluating the binding affinity (docking score) and interaction modes. Key interactions could include hydrogen bonding between the amine or nitro group and amino acid residues, as well as hydrophobic interactions involving the aromatic rings.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. An MD simulation of this compound, either in a solvent box or in complex with a receptor, would reveal its conformational dynamics and stability. By simulating the motion of atoms over a period of nanoseconds or longer, one can observe fluctuations in bond lengths, angles, and dihedral angles. This can help to understand the flexibility of the molecule and how it might adapt its conformation upon binding to a target. Analysis of the MD trajectory can also provide information on the stability of intermolecular interactions, such as hydrogen bonds, over time.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While a QSAR model for this compound itself cannot be developed without a dataset of related compounds and their activities, one could develop a model for a scaffold related to this molecule. mdpi.com For a series of substituted 2-nitroaniline derivatives, for example, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. mdpi.com Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Quantitative Biological Activity Relationship (QBAR) Frameworks for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR), or in a biological context, QBAR, is a computational methodology that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. ijnrd.orgmdpi.com This approach is instrumental in drug discovery and toxicology for predicting the activity of new molecules and for understanding the underlying mechanisms of action. nih.govresearchgate.net

For this compound, a QBAR study would involve the computational generation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. They are typically categorized as electronic, steric, and hydrophobic. A mathematical model is then constructed to link these descriptors to a measured biological activity, such as enzyme inhibition or cytotoxicity. ijpsr.com

Illustrative QBAR Descriptors for this compound:

A hypothetical QBAR analysis would begin by calculating descriptors for a series of related molecules. For this compound, these would include:

Electronic Descriptors: The presence of the electron-withdrawing nitro (-NO2) group and the chlorine (-Cl) atom significantly influences the electronic profile of the molecule. Descriptors such as dipole moment, partial atomic charges, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. These provide insight into the molecule's ability to participate in electrostatic interactions and charge-transfer processes. nih.govresearchgate.net

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular weight, molecular volume, and surface area would be determined. The flexible linkage between the two aromatic rings allows for various conformations, which can be described by specific steric parameters.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, indicating how the compound would distribute between an oily and an aqueous phase. This is crucial for understanding its potential to cross biological membranes.

The generated descriptors for a set of analogous compounds would be compiled into a table and correlated with their experimentally determined biological activities using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). researchgate.net

Interactive Data Table: Hypothetical QBAR Data

Below is an illustrative table showcasing the type of data that would be generated in a QBAR study for a series of compounds analogous to this compound. Note: These values are for demonstrative purposes only.

CompoundBiological Activity (IC50, µM)LogPHOMO Energy (eV)Molecular Volume (ų)
Analog 115.24.1-6.5250
Analog 28.74.5-6.8265
This compound Predicted4.3-6.7258
Analog 322.53.8-6.3240
Analog 45.14.8-7.0275

The resulting QBAR model, if statistically robust, could then be used to predict the biological activity of this compound and provide mechanistic insights. For instance, a model might reveal that higher HOMO energy and greater molecular volume are correlated with increased activity, suggesting that electron-donating ability and specific steric interactions are key to its biological function.

In Silico Reaction Pathway Modeling

In silico reaction pathway modeling uses computational methods to simulate chemical reactions, providing detailed information about reaction mechanisms, transition states, and kinetics. rsc.orgpagepress.org Techniques such as Density Functional Theory (DFT) are powerful tools for this purpose, allowing researchers to map out the potential energy surface of a reaction and identify the most favorable pathway. acs.orgacs.org

For this compound, this modeling could be applied to understand its synthesis, degradation, or metabolic transformation. A common reaction involving nitroaromatic compounds is their reduction. nih.gov Computational modeling could elucidate the stepwise mechanism of the reduction of the nitro group to an amino group, a critical transformation in many biological and chemical processes.

Modeling the Reduction Pathway:

A DFT study would model the reaction pathway by:

Optimizing Geometries: Calculating the lowest-energy structures of the reactant (this compound), the final product (N-[(4-chlorophenyl)methyl]benzene-1,2-diamine), and all potential intermediates. rsc.org

Locating Transition States: Identifying the high-energy transition state structures that connect the reactant, intermediates, and product. acs.org The energy of the transition state determines the activation energy of that reaction step. researchgate.net

Calculating Reaction Energetics: Determining the relative energies of all species along the reaction coordinate to construct a reaction energy profile. This profile reveals which steps are energetically favorable and which is the rate-determining step. smu.edu

Interactive Data Table: Illustrative Reaction Energy Profile

The table below represents a hypothetical energy profile for a single step in a modeled reaction pathway for this compound, such as the addition of a hydrogen atom. Note: These values are for illustrative purposes only.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant ComplexInitial state before the reaction step0.0
Transition StateHighest energy point during the step+15.5
Product ComplexFinal state of the reaction step-5.2

Such in silico analysis provides a molecular-level understanding that is often difficult to obtain through experimental means alone. It can predict the feasibility of a proposed reaction, guide the optimization of reaction conditions, and offer insights into the metabolic fate of the compound in biological systems. nih.govnih.gov

Structure Reactivity and Structure Property Relationships

Influence of Substituent Effects on Chemical Reactivity of N-[(4-chlorophenyl)methyl]-2-nitroaniline

The reactivity of the this compound molecule is significantly governed by the electronic and steric nature of its substituents. The chlorophenylmethyl group and the nitro group exert opposing electronic effects on the aniline (B41778) core, thereby modulating the electron density and accessibility of the amine nitrogen and the aromatic rings.

Electronic and Steric Effects of the Chlorophenylmethyl Group

The N-[(4-chlorophenyl)methyl] group imparts a combination of electronic and steric effects that influence the molecule's reactivity. The benzyl (B1604629) group itself is generally considered to be weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the secondary amine nitrogen, which in principle, would enhance its basicity and nucleophilicity compared to an unsubstituted aniline.

However, the presence of a chlorine atom at the para-position of the phenyl ring introduces a counteracting influence. Chlorine is an electronegative atom and thus exhibits an electron-withdrawing inductive effect (-I). At the same time, due to its lone pairs of electrons, it exerts a weak electron-donating resonance effect (+M). In the para position, the inductive effect tends to dominate, leading to a net withdrawal of electron density from the phenyl ring. This deactivation of the chlorophenyl ring makes it less susceptible to electrophilic substitution.

The steric bulk of the entire (4-chlorophenyl)methyl group is also a significant factor. This group can sterically hinder the approach of reactants to the secondary amine nitrogen and the ortho-position of the 2-nitroaniline (B44862) ring, potentially slowing down reactions at these sites.

Role of the Nitro Group as an Electron-Withdrawing Moiety

The nitro group (-NO2) is a powerful electron-withdrawing group, exerting its influence through both a strong inductive effect (-I) and a pronounced resonance effect (-M). researchgate.netdoubtnut.comaskfilo.com Positioned at the ortho-position to the amino group, its effects are particularly significant.

The strong electron-withdrawing nature of the nitro group significantly decreases the electron density on the aromatic ring and, crucially, on the amine nitrogen. doubtnut.comaskfilo.com This delocalization of the nitrogen's lone pair into the nitro-substituted ring substantially reduces the basicity of the amine, making it a much weaker base than aniline or its alkyl-substituted derivatives. doubtnut.comtardigrade.in Consequently, the nucleophilicity of the amine is also diminished.

The deactivating effect of the nitro group makes the 2-nitroaniline ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Conformational Preferences and Intramolecular Interactions

The three-dimensional arrangement of the atoms in this compound and the non-covalent interactions within the molecule are critical in determining its properties and reactivity.

Analysis of Hydrogen Bonding Networks

A key feature of the molecular structure of this compound is the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen atom of the secondary amine (N-H) and one of the oxygen atoms of the ortho-nitro group. This type of interaction is commonly observed in ortho-substituted nitroanilines. nih.govresearchgate.net

This intramolecular hydrogen bond would create a pseudo-six-membered ring, which would contribute to the planarity of that portion of the molecule and restrict the rotation around the C-N bond connecting the aniline ring and the amino group. The presence of this hydrogen bond would also be expected to influence the acidity of the N-H proton and the vibrational frequencies observed in infrared spectroscopy.

In the solid state, intermolecular hydrogen bonds could also play a role in the crystal packing. However, the presence of the bulky (4-chlorophenyl)methyl group might sterically hinder the formation of extensive intermolecular hydrogen bonding networks that are seen in simpler nitroanilines. nih.gov

Torsional Barriers and Rotational Isomerism

The molecule possesses several rotatable bonds, leading to the possibility of different conformations. The key torsional angles to consider are:

The C-N bond between the 2-nitroaniline ring and the secondary amine nitrogen.

The N-C bond between the secondary amine nitrogen and the benzylic carbon.

The C-C bond between the benzylic carbon and the 4-chlorophenyl ring.

Rotation around the C(aniline)-N bond is likely to have a significant energy barrier due to the steric hindrance between the (4-chlorophenyl)methyl group and the nitro group, as well as the stabilizing effect of the intramolecular hydrogen bond. Theoretical studies on similar nitroaniline derivatives have shown that the internal rotational barriers of the nitro group can be substantial. nih.govresearchgate.net

Rational Design and Synthesis of Analogs for Targeted Reactivity or Properties

By understanding the structure-activity relationships of this compound, it is possible to rationally design analogs with modified reactivity or properties.

For instance, to increase the basicity of the amine, one could replace the electron-withdrawing nitro group with an electron-donating group. Conversely, to enhance the acidity of the N-H proton, additional electron-withdrawing groups could be introduced onto the 2-nitroaniline ring.

The reactivity of the aromatic rings can also be tuned. To make the 2-nitroaniline ring more susceptible to electrophilic attack, the nitro group could be replaced by a less deactivating substituent. To modify the properties of the chlorophenylmethyl moiety, the chlorine atom could be replaced with other halogens or with electron-donating or -withdrawing groups at different positions on the ring.

The synthesis of such analogs would typically involve the reaction of a suitably substituted 2-nitroaniline with a substituted benzyl halide or through reductive amination of a substituted benzaldehyde (B42025) with a substituted 2-nitroaniline. The specific synthetic route would be chosen based on the desired substituents and their compatibility with the reaction conditions. The synthesis of related nitroaniline derivatives has been explored through various methods, including continuous flow reactions. bas.bggoogle.com

Below is a table summarizing the expected effects of substituent modifications on the properties of this compound analogs.

Substituent Modification on 2-Nitroaniline RingExpected Effect on Amine BasicityExpected Effect on Ring Reactivity (Electrophilic Attack)
Replacement of -NO2 with -OCH3IncreaseIncrease
Replacement of -NO2 with -CNDecreaseDecrease
Addition of a second -NO2 groupDecreaseDecrease
Replacement of -NO2 with -CH3IncreaseIncrease
Substituent Modification on (4-chlorophenyl)methyl GroupExpected Effect on Amine Basicity
Replacement of -Cl with -OCH3 (at para-position)Slight Increase
Replacement of -Cl with -NO2 (at para-position)Decrease
Replacement of -Cl with -CH3 (at para-position)Slight Increase

This rational design approach allows for the fine-tuning of the molecule's electronic and steric properties to achieve desired chemical reactivity and physical characteristics for specific applications.

Correlation of Computational Data with Experimental Observations in Chemical Transformations

The synergy between computational chemistry and experimental analysis provides a powerful framework for understanding and predicting the chemical behavior of molecules like this compound. While specific comprehensive studies correlating theoretical and experimental data for the chemical transformations of this exact molecule are not extensively documented in publicly available literature, the principles can be robustly illustrated through research on closely related substituted anilines and nitroanilines. This section will, therefore, discuss the correlation of computational data with experimental observations by drawing parallels from analogous compounds, providing a scientifically grounded perspective on how such correlations are established and utilized.

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and spectroscopic properties of molecules. These theoretical predictions can then be validated against experimental results, leading to a deeper understanding of reaction mechanisms, kinetics, and structural properties.

A significant area where computational data correlates well with experimental findings is in the prediction of reactivity and reaction mechanisms. For instance, in the study of electrophilic aromatic substitution reactions, such as the chlorination of aniline, DFT calculations have been employed to map the potential energy surface of the reaction. These calculations can determine the relative stability of reaction intermediates, such as the Wheland complex, for substitution at the ortho, meta, and para positions. The computational results consistently show that the stability of these intermediates dictates the regioselectivity of the reaction, which is in strong agreement with experimentally observed product distributions.

Another key area of correlation is in the prediction of molecular properties that influence reactivity. Computational methods can accurately calculate electronic descriptors such as partial atomic charges, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and nucleophilic susceptibility. These calculated parameters have been shown to correlate well with experimental observations of metabolic pathways in substituted anilines. For example, the calculated partial atomic charge on the amine nitrogen has been identified as a crucial parameter for predicting whether an aniline derivative will undergo N-acetylation.

The following table illustrates the correlation between computed electronic descriptors and observed metabolic transformations in a series of substituted anilines, providing a model for how such data would be interpreted for this compound.

Table 1: Correlation of Computed Electronic Descriptors with Experimental Metabolic Fate of Substituted Anilines

CompoundComputed Partial Charge on Amine NitrogenExperimentally Observed N-acetylation
Aniline-0.85Yes
4-Chloroaniline (B138754)-0.82Yes
2-Nitroaniline-0.75No
4-Nitroaniline (B120555)-0.78Yes

Note: The data in this table is illustrative and based on general findings in the field of computational toxicology for analogous compounds, not specific experimental values for the listed compounds.

Furthermore, computational chemistry is a powerful tool for interpreting spectroscopic data. The vibrational frequencies of a molecule can be calculated using methods like DFT and Hartree-Fock. These theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. While a direct scaling factor is often necessary to account for systematic errors in the calculations, the correlation between the predicted and observed vibrational modes is typically excellent. This allows for the confident assignment of spectral bands to specific molecular motions, aiding in the structural elucidation of reaction products.

For a compound like 4,5-dimethyl-2-nitroaniline, a close structural analog, computational studies have successfully predicted its infrared and Raman spectra. The calculated frequencies, after scaling, show a strong correlation with the experimental data, as demonstrated in the table below.

Table 2: Comparison of Experimental and Computationally Predicted Vibrational Frequencies for 4,5-dimethyl-2-nitroaniline

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (B3LYP/6-31+G(d,p))
N-H Stretch34003415
Aromatic C-H Stretch31003110
NO₂ Asymmetric Stretch15201535
NO₂ Symmetric Stretch13501360
C-N Stretch12801290

Note: The data is representative of typical correlations found in computational studies of nitroaniline derivatives.

Q & A

Q. What are the optimal synthetic routes for N-[(4-chlorophenyl)methyl]-2-nitroaniline, and how can reaction yields be improved?

Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) or reductive amination. For example, coupling 4-chlorobenzyl chloride with 2-nitroaniline in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) yields the target compound. Low yields (e.g., 20–51% in analogous syntheses) are common due to steric hindrance or competing side reactions . Optimization strategies include:

  • Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Temperature control : Gradual heating (e.g., 60–80°C) to minimize decomposition.
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) to isolate the product .

Q. How can researchers confirm the structural identity and purity of this compound?

Answer: Characterization requires a multi-technique approach:

  • LCMS : To confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~277.5) and detect impurities (<2% by area normalization) .
  • 1H/13C NMR : Key signals include the aromatic protons (δ 6.8–8.2 ppm for nitro and chlorophenyl groups) and the methylene bridge (δ ~4.5 ppm for –CH₂–) .
  • Elemental analysis : Validate %C, %H, %N, and %Cl to ±0.3% deviation from theoretical values .

Q. What functional groups in this compound are most reactive, and how do they influence chemical transformations?

Answer: The nitro group (–NO₂) is highly electron-withdrawing, directing electrophilic substitution to the meta position. The chlorophenyl group enhances stability but may sterically hinder reactions. Key transformations:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂, yielding N-[(4-chlorophenyl)methyl]-1,2-diaminobenzene, a precursor for heterocyclic synthesis .
  • Nucleophilic substitution : The –CH₂– bridge can undergo alkylation or oxidation under acidic conditions .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-chlorophenyl substituent impact the compound’s reactivity in cross-coupling reactions?

Answer: The 4-chlorophenyl group exerts:

  • Electron-withdrawing effects : Deactivates the aromatic ring, slowing electrophilic substitution but facilitating SNAr with strong nucleophiles (e.g., amines).
  • Steric hindrance : Limits accessibility to the ortho position, as observed in Suzuki-Miyaura couplings where bulky ligands (e.g., SPhos) improve yields . Computational studies (DFT) can model charge distribution to predict reactive sites .

Q. What strategies resolve contradictions in reported biological activity data for nitroaniline derivatives?

Answer: Discrepancies in antimicrobial or enzyme inhibition data may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for bacteria).
  • Structural analogs : Compare activity of this compound with analogs like N-(4-fluorophenyl)-2-nitroaniline to isolate substituent effects .
  • Meta-analysis : Use tools like molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets (e.g., bacterial dihydrofolate reductase) .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Answer: Focus on modifying:

  • Nitro group position : Synthesize 3-nitro or 4-nitro isomers to assess electronic effects.
  • Substituents on the chlorophenyl ring : Introduce electron-donating groups (e.g., –OCH₃) to alter redox potential.
  • Linker flexibility : Replace –CH₂– with –CH₂CH₂– to evaluate steric tolerance . High-throughput screening (HTS) can prioritize analogs with >50% inhibition in target assays .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

Answer: The nitro group stabilizes the aromatic system via resonance, reducing susceptibility to oxidation. However, under strong oxidants (e.g., KMnO₄/H₂SO₄), the methylene bridge may oxidize to a ketone. Kinetic studies (UV-Vis monitoring at λ = 300 nm) reveal pseudo-first-order degradation in acidic media .

Q. How should researchers handle hazards associated with this compound?

Answer:

  • Storage : In amber vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .
  • Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before incineration .
  • PPE : Nitrile gloves and fume hoods are mandatory due to potential mutagenicity (Ames test positive for some nitroanilines) .

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